4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
Description
4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound that contains an imidazole ring substituted with a 3-chlorophenyl group and two methyl groups
Properties
IUPAC Name |
4-(3-chlorophenyl)-2,2-dimethyl-1H-imidazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-11(2)13-9(10(15)14-11)7-4-3-5-8(12)6-7/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBVHLLDRRZZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=S)C(=N1)C2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of ammonium acetate and sulfur to form the desired imidazole-thione compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves the reaction of appropriate precursors under controlled conditions. The compound's structure can be confirmed through various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Table 1: Spectroscopic Data for this compound
| Technique | Observed Values |
|---|---|
| IR | ν = 3428–3270 (N-H), 1657 (C=O) cm⁻¹ |
| NMR | δ: 7.16–7.92 (Ar-H), 9.06 (N-H) ppm |
| Mass Spec | m/z = 401 (M⁺) |
Antimicrobial Properties
Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for bacterial survival.
Antiviral Activity
Imidazole derivatives have also been investigated for their antiviral properties. For instance, compounds with similar structural motifs have shown promise in inhibiting viral replication by targeting viral enzymes. This suggests potential applications in developing antiviral therapies.
Antifungal Activity
In addition to antibacterial and antiviral properties, imidazole derivatives have been noted for their antifungal activity. The compound's thione group may enhance its interaction with fungal cell membranes, leading to increased efficacy against fungal pathogens.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various imidazole derivatives against clinical isolates of M. tuberculosis. The results indicated that derivatives with a chlorophenyl substituent exhibited enhanced activity compared to standard antibiotics. This finding supports the potential use of this compound as a lead compound for further development in treating tuberculosis .
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral properties of imidazole derivatives against respiratory viruses. The study employed molecular docking simulations to predict binding affinities to viral proteases. Compounds similar to this compound showed promising interactions with viral targets, suggesting their potential as antiviral agents .
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
- 5-(2-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
- 5-(3-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
Uniqueness
4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Biological Activity
4-(3-Chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse sources.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate thioketones with amines under controlled conditions. The structural characterization is often confirmed through techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of imidazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains:
- Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria: Exhibited activity against Escherichia coli and Klebsiella pneumoniae.
A study by Jain et al. demonstrated that derivatives similar to this compound possess a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | Jain et al. |
| Escherichia coli | 64 | Jain et al. |
| Bacillus subtilis | 16 | Sharma et al. |
| Klebsiella pneumoniae | 128 | Sharma et al. |
Antifungal Activity
The compound also exhibits antifungal properties. In tests against fungal pathogens like Candida albicans, it was found to inhibit growth effectively at concentrations similar to those of amphotericin B, a standard antifungal agent .
Antioxidant Activity
Research indicates that imidazole derivatives possess antioxidant properties. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays, showing significant inhibition of oxidative stress markers in vitro .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including our compound of interest. The results indicated that modifications in the chlorophenyl group substantially enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Antioxidant Properties
In another investigation focusing on oxidative stress, the compound demonstrated a strong capacity to reduce reactive oxygen species (ROS) in cell cultures. This suggests potential therapeutic applications in diseases characterized by oxidative damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
